Ethyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
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Overview
Description
Ethyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines These compounds are known for their structural similarity to various natural products and therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically involves the condensation of a phenylethylamine derivative with an aldehyde, followed by cyclization. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline ring . The reaction conditions often include the use of hydrochloric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have significant biological activity and potential therapeutic applications .
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including neuroprotective and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other diseases.
Mechanism of Action
The mechanism of action of Ethyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act on neurotransmitter receptors and enzymes, modulating their activity. This can lead to neuroprotective effects and the regulation of inflammatory responses. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of dopamine and serotonin receptors .
Comparison with Similar Compounds
Ethyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
1,2,3,4-Tetrahydro-1-naphthalenone: Another related compound with different structural features.
1,2,3,4-Tetrahydro-1-naphthylamine: A compound with similar synthetic routes and applications.
The uniqueness of this compound lies in its specific functional groups and potential for diverse chemical modifications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-4-9-6-7-13-8-11(9)10/h3-5,13H,2,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAGOQOEYSZUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1CNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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